molecular formula C8H5N3O3S B13163144 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid

6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid

Katalognummer: B13163144
Molekulargewicht: 223.21 g/mol
InChI-Schlüssel: OYHNMXKIFFPBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The thiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings.

Wissenschaftliche Forschungsanwendungen

6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxamide
  • 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylate
  • 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxaldehyde

Uniqueness

6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H5N3O3S

Molekulargewicht

223.21 g/mol

IUPAC-Name

6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H5N3O3S/c12-6-1-4(8(13)14)10-7(11-6)5-2-9-3-15-5/h1-3H,(H,13,14)(H,10,11,12)

InChI-Schlüssel

OYHNMXKIFFPBAM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(NC1=O)C2=CN=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.